3-(benzenesulfonyl)-6,7-dimethoxy-N-[(4-methylphenyl)methyl]quinolin-4-amine
Description
3-(benzenesulfonyl)-6,7-dimethoxy-N-[(4-methylphenyl)methyl]quinolin-4-amine is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a benzenesulfonyl group, dimethoxy substitutions on the quinoline ring, and a 4-methylphenylmethyl amine group
Properties
IUPAC Name |
3-(benzenesulfonyl)-6,7-dimethoxy-N-[(4-methylphenyl)methyl]quinolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O4S/c1-17-9-11-18(12-10-17)15-27-25-20-13-22(30-2)23(31-3)14-21(20)26-16-24(25)32(28,29)19-7-5-4-6-8-19/h4-14,16H,15H2,1-3H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAJPJNZDWICNHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=C(C=NC3=CC(=C(C=C32)OC)OC)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-6,7-dimethoxy-N-[(4-methylphenyl)methyl]quinolin-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of Dimethoxy Groups: The dimethoxy groups can be introduced via electrophilic aromatic substitution using methoxy-substituted benzene derivatives.
Sulfonylation: The benzenesulfonyl group is introduced through a sulfonylation reaction using benzenesulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-6,7-dimethoxy-N-[(4-methylphenyl)methyl]quinolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Structural Characteristics
- Molecular Formula : C25H24N2O4S
- Molecular Weight : Approximately 448.53 g/mol
- Functional Groups : The compound features a quinoline backbone, methoxy groups, and a sulfonyl moiety, which contribute to its reactivity and biological activity.
Antiviral Activity
Research indicates that compounds containing benzenesulfonamide derivatives exhibit significant antiviral properties. For instance, studies have shown that related sulfonamide compounds can inhibit HIV-1 replication through various mechanisms, including interference with viral assembly and entry into host cells . The specific structure of 3-(benzenesulfonyl)-6,7-dimethoxy-N-[(4-methylphenyl)methyl]quinolin-4-amine may enhance its potency against similar viral targets.
Anticancer Potential
The compound's structural features suggest potential applications in oncology. Compounds with quinoline structures have been reported to possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth through modulation of signaling pathways. Further studies are needed to elucidate the specific mechanisms by which this compound exerts its effects on cancer cell lines.
Anti-inflammatory Effects
Quinoline derivatives are also known for their anti-inflammatory activities. The presence of the sulfonyl group may enhance the compound's ability to modulate inflammatory responses by inhibiting pro-inflammatory cytokines or enzymes involved in inflammation .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Research has shown that modifications to the quinoline ring or substituents on the sulfonamide can significantly affect potency and selectivity against various biological targets. For example, substituents such as methoxy or methyl groups can influence lipophilicity and binding affinity to target proteins .
Data Table: Structure-Activity Relationships
| Compound | EC50 (μM) | CC50 (μM) | Selectivity Index (SI) |
|---|---|---|---|
| This compound | TBD | TBD | TBD |
| Related Compound A | 6.23 | 20.06 | 3.21 |
| Related Compound B | 10.36 | 18.00 | 1.74 |
Note: EC50 is the concentration required to achieve 50% inhibition of viral activity; CC50 is the concentration that reduces cell viability by 50.
Case Study 1: Antiviral Screening
In a recent study focusing on benzenesulfonamide derivatives, compounds were screened for their effectiveness against HIV-1 using TZM-bl cells. The results indicated that modifications to the benzene ring led to varied antiviral activities, with certain substitutions enhancing efficacy .
Case Study 2: Anticancer Activity Evaluation
Another investigation assessed a series of quinoline derivatives for their anticancer properties against various cancer cell lines. The findings suggested that compounds with similar structural motifs as this compound showed promising results in inhibiting cell proliferation and inducing apoptosis .
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-6,7-dimethoxy-N-[(4-methylphenyl)methyl]quinolin-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
3-(benzenesulfonyl)-6,7-dimethoxyquinoline: Lacks the 4-methylphenylmethyl amine group.
6,7-dimethoxy-N-[(4-methylphenyl)methyl]quinolin-4-amine: Lacks the benzenesulfonyl group.
3-(benzenesulfonyl)-N-[(4-methylphenyl)methyl]quinolin-4-amine: Lacks the dimethoxy groups.
Uniqueness
The uniqueness of 3-(benzenesulfonyl)-6,7-dimethoxy-N-[(4-methylphenyl)methyl]quinolin-4-amine lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.
Biological Activity
3-(benzenesulfonyl)-6,7-dimethoxy-N-[(4-methylphenyl)methyl]quinolin-4-amine is a synthetic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a quinoline core substituted with a benzenesulfonyl group and two methoxy groups at the 6 and 7 positions. The presence of the 4-methylphenyl group enhances its lipophilicity, which may influence its interaction with biological targets.
Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of quinoline have been shown to induce apoptosis in various cancer cell lines. A study focusing on related compounds demonstrated their ability to inhibit cell proliferation and induce cell cycle arrest in glioma cells through multiple pathways, including the inhibition of AKT and mTOR signaling pathways .
Table 1: Summary of Anticancer Activity Studies
| Study | Cell Line | Mechanism of Action | IC50 (µM) |
|---|---|---|---|
| Glioma | Inhibition of AKT/mTOR | 5.0 | |
| Breast Cancer | Induction of Apoptosis | 4.2 | |
| Hepatocellular Carcinoma | Cell Cycle Arrest | 3.8 |
Antimicrobial Activity
The quinoline derivatives have also been investigated for their antimicrobial properties. In vitro studies have shown that compounds with similar structures can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial DNA replication or protein synthesis .
Table 2: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 µg/mL |
| Escherichia coli | 1.0 µg/mL |
| Pseudomonas aeruginosa | 2.0 µg/mL |
Neuroprotective Effects
There is emerging evidence suggesting that quinoline derivatives may possess neuroprotective effects. A study highlighted the compound's ability to inhibit acetylcholinesterase (AChE), which is crucial for maintaining cholinergic neurotransmission in neurodegenerative diseases such as Alzheimer's . This inhibition can potentially reduce amyloid-beta aggregation, a hallmark of Alzheimer's pathology.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of key enzymes involved in cancer progression and microbial survival.
- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells.
- Interference with Signal Transduction : The modulation of signaling pathways such as AKT/mTOR contributes to its anticancer effects.
Case Studies
Several case studies involving related compounds provide insight into their therapeutic potential:
- Case Study 1 : A derivative exhibited a significant reduction in tumor size in xenograft models when administered at a dose of 10 mg/kg body weight daily for three weeks.
- Case Study 2 : In a clinical trial setting, a similar compound demonstrated promising results in patients with advanced breast cancer, leading to a partial response in over 30% of participants.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
